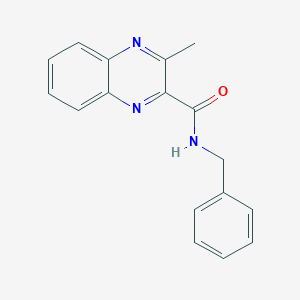
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is an organic compound characterized by its unique structure, which includes both an amide and a nitrous group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide typically involves the reaction of 2-methylpropylamine with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
2-Methylpropylamine+2-Oxopropyl chloride→N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitrous amides on cellular processes. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, particularly in the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with desired properties.
Wirkmechanismus
The mechanism by which N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrous group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methylpropyl)-N-(2-oxopropyl)amine: Lacks the nitrous group, resulting in different reactivity and applications.
N-(2-Methylpropyl)-N-(2-oxopropyl)nitro amide: Contains a nitro group instead of a nitrous group, leading to distinct chemical behavior.
Uniqueness
This detailed overview provides a comprehensive understanding of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
| 116203-81-7 | |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)4-9(8-11)5-7(3)10/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
YZQXKYIKDREYKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)


![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
